molecular formula C21H17NOS B12062529 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone

1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone

Cat. No.: B12062529
M. Wt: 331.4 g/mol
InChI Key: JZFXWYPVXGMIKL-CVPKZDCNSA-N
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Description

1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone is a complex organic compound with the molecular formula C21H17NOS It is known for its unique structure, which combines a benzothiazole moiety with a naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone typically involves the condensation of 3-ethyl-2-benzothiazolinone with 2-hydroxy-1-naphthaldehyde under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in a solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antifungal effects. It can also interact with cellular membranes, disrupting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-[[3-Methyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone
  • 1-[[3-Propyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone
  • 1-[[3-Butyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone

Uniqueness

1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone stands out due to its specific ethyl group substitution, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C21H17NOS

Molecular Weight

331.4 g/mol

IUPAC Name

(1Z)-1-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]naphthalen-2-one

InChI

InChI=1S/C21H17NOS/c1-2-22-18-9-5-6-10-20(18)24-21(22)14-12-17-16-8-4-3-7-15(16)11-13-19(17)23/h3-14H,2H2,1H3/b17-12-,21-14+

InChI Key

JZFXWYPVXGMIKL-CVPKZDCNSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/3\C(=O)C=CC4=CC=CC=C43

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43

Origin of Product

United States

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